(Rac)-E1R

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

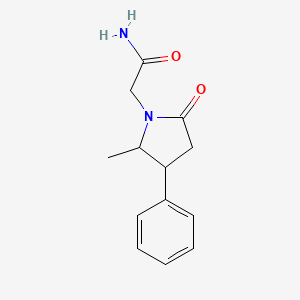

2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-E1R: An In-Depth Technical Guide to its Mechanism of Action on the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-E1R has emerged as a significant modulator of the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a positive allosteric modulator (PAM). This document details the binding characteristics, functional activity, and downstream signaling pathways affected by this compound's interaction with the σ1R. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the molecular interactions and their functional consequences.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a transmembrane protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[1][2] It is distinct from classical G-protein coupled receptors or ion channels and functions as a molecular chaperone.[3] The σ1R plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, neuronal plasticity, and cellular stress responses.[3] Its modulation has been implicated in a range of neurological and psychiatric disorders, making it a promising therapeutic target.

This compound: A Positive Allosteric Modulator of the Sigma-1 Receptor

This compound is the racemic mixture of E1R, a novel 4,5-disubstituted derivative of piracetam. E1R has been identified as a positive allosteric modulator (PAM) of the σ1R. As a PAM, this compound does not bind to the primary (orthosteric) ligand binding site of the σ1R but rather to a distinct allosteric site. This binding potentiates the effects of orthosteric σ1R agonists, thereby enhancing the receptor's downstream signaling. The cognition-enhancing effects of E1R have been attributed to this positive allosteric modulation of the σ1R.

Quantitative Data

The following tables summarize the available quantitative data for E1R, the active enantiomer of this compound, and the antagonist NE-100.

Table 1: Binding Affinity of NE-100 for the Sigma-1 Receptor

| Compound | Parameter | Value (nM) | Radioligand | Tissue Source | Reference |

| NE-100 | Ki | 0.86 | --INVALID-LINK---pentazocine | Guinea Pig Brain | |

| NE-100 | Ki | 1.03 | Not Specified | Not Specified |

Table 2: Functional Activity of E1R as a Sigma-1 Receptor PAM

| Assay | Agonist | E1R Concentration | Effect | Antagonist | Reference |

| Electrically Stimulated Rat Vas Deferens | PRE-084 | Not specified | Potentiation of agonist-induced contractions | NE-100 | |

| Bradykinin-induced [Ca2+]i increase | PRE-084 | Not specified | Enhancement of agonist's effect | NE-100 |

Signaling Pathways

The interaction of this compound with the σ1R initiates a cascade of downstream signaling events. As a PAM, this compound enhances the signaling induced by endogenous or exogenous σ1R agonists. A key pathway involves the interaction with the small GTPase, Rac1.

Sigma-1 Receptor and Rac1-GTPase Signaling Pathway

Under basal conditions, the σ1R is associated with the binding immunoglobulin protein (BiP) at the MAM. Upon agonist stimulation, a process enhanced by this compound, the σ1R dissociates from BiP and can interact with various effector proteins, including Rac1-GTPase. This interaction is ligand-dependent and can be blocked by σ1R antagonists. The activation of Rac1 by the σ1R can lead to the modulation of downstream effectors, influencing neuronal plasticity and cell survival.

Figure 1: this compound modulated sigma-1 receptor-Rac1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of characterizing the interaction of this compound with the σ1R.

3H-Pentazocine Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds for the σ1R.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the σ1R.

-

Materials:

-

Tissue homogenate (e.g., guinea pig brain membranes) rich in σ1R.

-

--INVALID-LINK---pentazocine (radioligand).

-

Unlabeled test compound (e.g., this compound).

-

Haloperidol (for non-specific binding determination).

-

Tris-HCl buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare membrane homogenates from the chosen tissue source.

-

Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled σ1R ligand like haloperidol.

-

After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from competition curves and the Ki value is calculated using the Cheng-Prusoff equation.

-

Figure 2: Workflow for --INVALID-LINK---pentazocine radioligand binding assay.

Bradykinin-Induced Intracellular Ca2+ Mobilization Assay

This functional assay assesses the ability of a compound to modulate σ1R-mediated calcium signaling.

-

Objective: To evaluate the effect of this compound on σ1R agonist-potentiated bradykinin-induced intracellular calcium ([Ca2+]i) increase.

-

Materials:

-

Cultured cells expressing σ1R (e.g., NG108-15 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Bradykinin.

-

σ1R agonist (e.g., PRE-084).

-

Test compound (this compound).

-

σ1R antagonist (e.g., NE-100).

-

Fluorescence plate reader or microscope.

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with the test compound (this compound) and the σ1R agonist (PRE-084).

-

Stimulate the cells with bradykinin to induce a rise in intracellular calcium.

-

Measure the changes in fluorescence intensity over time, which correspond to changes in [Ca2+]i.

-

To confirm the involvement of σ1R, the experiment is repeated in the presence of a σ1R antagonist (NE-100).

-

The potentiation of the bradykinin response by the σ1R agonist and its further enhancement by this compound are quantified.

-

Figure 3: Workflow for Bradykinin-induced intracellular Ca2+ mobilization assay.

Electrically Stimulated Rat Vas Deferens Assay

This ex vivo functional assay is used to assess the modulatory effects of compounds on neurotransmission.

-

Objective: To determine if this compound can potentiate the effects of a σ1R agonist on the contractile response of the rat vas deferens.

-

Materials:

-

Isolated rat vas deferens tissue.

-

Organ bath with physiological salt solution, aerated with carbogen (95% O2, 5% CO2) and maintained at 37°C.

-

Electrical field stimulator.

-

Isotonic transducer and data acquisition system.

-

σ1R agonist (e.g., PRE-084).

-

Test compound (this compound).

-

σ1R antagonist (e.g., NE-100).

-

-

Procedure:

-

Isolate the vas deferens from a rat and mount it in an organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Elicit contractile responses by electrical field stimulation.

-

Administer the σ1R agonist (PRE-084) to the organ bath and record the potentiation of the electrically induced contractions.

-

In the presence of the σ1R agonist, add the test compound (this compound) and observe any further enhancement of the contractile response.

-

To confirm σ1R specificity, the experiment is repeated in the presence of the σ1R antagonist (NE-100), which should block the effects of both the agonist and the PAM.

-

The magnitude of the contractions is recorded and analyzed to quantify the modulatory effects of the compounds.

-

Conclusion

This compound acts as a positive allosteric modulator of the sigma-1 receptor, enhancing the activity of σ1R agonists. This mechanism of action underlies its potential therapeutic effects, particularly in the context of cognitive enhancement. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on σ1R modulators. Further investigation into the specific downstream signaling pathways modulated by this compound and the quantitative characterization of the racemate itself will be crucial for the continued development of this and similar compounds.

References

- 1. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 2. Effect of PCP and sigma ligands on both noradrenaline- and electrically-induced contractions and on [3H]-noradrenaline uptake in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(Rac)-E1R Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Positive Allosteric Modulator of the Sigma-1 Receptor

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a compound and its biological target is paramount. This technical guide delves into the structure-activity relationship (SAR) of (Rac)-E1R, a racemic mixture of 2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, which has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising target for therapeutic intervention in a range of neurological disorders. This document provides a comprehensive overview of the quantitative SAR data, detailed experimental protocols, and the underlying signaling pathways associated with E1R's activity.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of E1R is highly dependent on its stereochemistry. The compound possesses two chiral centers, leading to four possible stereoisomers. Research has demonstrated that the configuration at the C-4 position of the pyrrolidone ring is a critical determinant of the compound's efficacy as a positive allosteric modulator of the sigma-1 receptor. Specifically, isomers with an R-configuration at the C-4 chiral center exhibit greater potency.[1][2]

The table below summarizes the activity of the different stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, highlighting the importance of stereochemistry in its function as a sigma-1 receptor PAM. The potentiation of the sigma-1 receptor agonist PRE-084's effect in the rat vas deferens model serves as the key measure of activity.

| Compound/Stereoisomer | Configuration | Relative Potency as a Sigma-1 Receptor PAM |

| E1R | (4R,5S) | High |

| Stereoisomer 2 | (4S,5R) | Low |

| Stereoisomer 3 | (4R,5R) | High |

| Stereoisomer 4 | (4S,5S) | Low |

Table 1: Structure-Activity Relationship of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide Stereoisomers.

Experimental Protocols

The characterization of this compound and its analogs has been accomplished through a series of key in vitro and in vivo experiments. The methodologies for these pivotal assays are detailed below.

Sigma-1 Receptor Binding Assay (³H-pentazocine Assay)

This assay is employed to determine the binding affinity of a test compound to the sigma-1 receptor. It is a competitive binding assay where the displacement of a radiolabeled ligand, --INVALID-LINK---pentazocine, by the test compound is measured.

Methodology:

-

Membrane Preparation: Guinea pig brain membranes, which are rich in sigma-1 receptors, are prepared through homogenization and centrifugation.

-

Incubation: A fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (e.g., E1R stereoisomers) are incubated with the prepared membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound --INVALID-LINK---pentazocine, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of --INVALID-LINK---pentazocine (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay for Positive Allosteric Modulation (Electrically Stimulated Rat Vas Deferens)

This functional assay assesses the ability of a compound to potentiate the effect of a known sigma-1 receptor agonist.

Methodology:

-

Tissue Preparation: The vas deferens is isolated from a male Wistar rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Electrical Stimulation: The tissue is subjected to electrical field stimulation to induce contractions.

-

Agonist Application: The sigma-1 receptor agonist PRE-084 is added to the bath to establish a baseline contractile response.

-

Test Compound Application: The test compound (e.g., an E1R stereoisomer) is added at various concentrations in the presence of PRE-084.

-

Measurement of Contraction: The potentiation of the PRE-084-induced contraction by the test compound is measured and quantified. A more significant increase in contraction indicates a stronger positive allosteric modulatory effect.[1][2]

Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay

This assay is used to investigate the modulatory effect of E1R on sigma-1 receptor-mediated calcium signaling. The sigma-1 receptor is known to modulate intracellular calcium mobilization.

Methodology:

-

Cell Culture and Loading: A suitable cell line expressing sigma-1 receptors (e.g., PC12 cells) is cultured and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or a fluorescence microscope.

-

Stimulation: Bradykinin, a peptide that induces intracellular calcium release, is added to the cells.

-

Test Compound Application: The effect of the test compound (E1R) on the bradykinin-induced calcium response is assessed by pre-incubating the cells with the compound before bradykinin stimulation.

-

Data Analysis: The potentiation of the bradykinin-induced increase in intracellular calcium concentration by E1R is quantified. This enhancement is indicative of the positive allosteric modulation of the sigma-1 receptor's function in calcium signaling.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.

Caption: Sigma-1 Receptor Signaling Pathway Modulated by E1R.

Caption: Experimental Workflow for this compound SAR Studies.

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-E1R: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-E1R, identified as the (4R,5S)-stereoisomer of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide, is a novel positive allosteric modulator of the sigma-1 receptor (σ1R). This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed synthesis pathway, a compilation of quantitative data from various in vitro and in vivo studies, and comprehensive protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Discovery and Rationale

This compound emerged from medicinal chemistry programs aimed at optimizing the pharmacological profile of piracetam-like compounds. The core strategy involved structural modifications to the pyrrolidone scaffold to enhance affinity and selectivity for the σ1R, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal plasticity[1]. The introduction of a 4-phenyl and a 5-methyl group in a specific stereochemical configuration ((4R,5S)) was found to be critical for its potent positive allosteric modulatory activity at the σ1R[2]. This compound enhances the binding and functional activity of endogenous and exogenous σ1R agonists, thereby potentiating their downstream signaling effects[3][4].

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process that involves an asymmetric Michael addition as the key step to establish the desired stereochemistry[2].

Scheme 1: Synthesis of this compound

References

- 1. science.rsu.lv [science.rsu.lv]

- 2. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ppj.phypha.ir [ppj.phypha.ir]

Biological activity of (Rac)-E1R enantiomers

An In-depth Technical Guide on the Biological Activity of (Rac)-E1R Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as (Rac)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a chiral molecule that has emerged as a significant positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions and neurological conditions. This technical guide provides a comprehensive overview of the biological activities of the individual enantiomers of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway. The stereoisomers of E1R exhibit notable differences in their modulatory effects on the sigma-1 receptor, highlighting the importance of stereochemistry in its pharmacological profile.

Quantitative Biological Data

The biological activity of the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide has been evaluated, demonstrating a clear stereoselectivity in their positive allosteric modulation of the sigma-1 receptor. The enantiomers with an R-configuration at the C-4 position of the 2-pyrrolidone ring have shown greater efficacy.[1][2]

| Stereoisomer | Configuration | Relative Efficacy as a σ1R PAM | Reference |

| E1R | (4R,5S) | More Effective | [1][2] |

| (4R,5R) | More Effective | [1] | |

| (4S,5R) | Less Effective | ||

| (4S,5S) | Less Effective |

Table 1: Relative efficacy of this compound stereoisomers as positive allosteric modulators of the sigma-1 receptor.

The cognition-enhancing effects of the most potent enantiomer, E1R ((4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide), have been demonstrated in preclinical models. E1R was found to alleviate scopolamine-induced cognitive impairment in passive avoidance and Y-maze tests in mice. These effects were blocked by the selective sigma-1 receptor antagonist NE-100, confirming the target engagement.

Experimental Protocols

Electrically Stimulated Rat Vas Deferens Contractions

This assay is used to evaluate the positive allosteric modulatory effect of E1R enantiomers on the sigma-1 receptor agonist PRE-084.

Methodology:

-

Male Wistar rats are euthanized, and the vasa deferentia are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

The tissues are subjected to electrical field stimulation to induce contractions.

-

The selective sigma-1 receptor agonist PRE-084 is added to the bath to inhibit the electrically induced contractions.

-

The E1R stereoisomers are then added at various concentrations in the presence of PRE-084 to assess their ability to potentiate the inhibitory effect of the agonist.

-

The contractions are recorded isometrically, and the potentiation is quantified by the further reduction in contraction amplitude.

³H-Pentazocine Binding Assay

This radioligand binding assay is used to determine the direct binding affinity of compounds to the sigma-1 receptor. E1R, as a PAM, does not directly displace the radioligand but can enhance its binding.

Methodology:

-

Membrane preparations from rat brain or liver are incubated with the sigma-1 receptor radioligand --INVALID-LINK---pentazocine.

-

The E1R enantiomers are added to the incubation mixture at various concentrations.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 receptor ligand (e.g., haloperidol).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed to determine if the test compounds enhance the binding of --INVALID-LINK---pentazocine.

Bradykinin-Induced Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Assay

This functional assay assesses the modulatory effect of E1R on sigma-1 receptor-mediated cellular responses.

Methodology:

-

NG-108 cells, which endogenously express sigma-1 receptors, are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with the E1R stereoisomers and/or the sigma-1 receptor agonist PRE-084.

-

Bradykinin is then added to stimulate an increase in intracellular calcium concentration.

-

The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorescence spectrophotometer or a plate reader.

-

The potentiation of the bradykinin-induced calcium response by the E1R enantiomers in the presence of PRE-084 is quantified.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of E1R as a positive allosteric modulator of the sigma-1 receptor and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway of E1R as a positive allosteric modulator of the sigma-1 receptor.

Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound enantiomers.

References

(Rac)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor (σ1R)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone, primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis and is implicated in a variety of neurological and psychiatric conditions. Unlike traditional agonists or antagonists that bind to the primary (orthosteric) site, allosteric modulators bind to a distinct site on the receptor, thereby altering the affinity or efficacy of orthosteric ligands. (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, designated as (Rac)-E1R, has been identified as a novel positive allosteric modulator (PAM) of the σ1R. This guide provides a comprehensive technical overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its pharmacological profile as a σ1R PAM.

| Assay | Radioligand | Test Compound | Result | Interpretation |

| σ1R Radioligand Binding | --INVALID-LINK---pentazocine | This compound | No significant displacement up to 10 µM | This compound does not bind to the orthosteric σ1R site. |

| σ1R Radioligand Binding | [³H]DTG | This compound (in the presence of PRE-084) | Enhanced binding of [³H]DTG | Acts as a PAM by enhancing agonist binding. |

Table 1: Summary of Radioligand Binding Data.

| Assay | Agonist | This compound Concentration | Effect | Significance |

| Electrically Stimulated Rat Vas Deferens | PRE-084 | 1 µM | Potentiation of PRE-084-induced contractions | Demonstrates positive allosteric modulation in a functional tissue assay. |

| Bradykinin (BK)-Induced [Ca²⁺]i Increase (NG108-15 cells) | PRE-084 | 10 µM | Enhancement of PRE-084's effect on BK-induced [Ca²⁺]i increase | Confirms PAM activity at the cellular level by modulating σ1R-mediated calcium signaling. |

Table 2: Summary of In Vitro Functional Data.

| Behavioral Test | Amnesia-Inducing Agent | This compound Dose (i.p.) | Outcome | Antagonism |

| Passive Avoidance (PA) Test | Scopolamine (1 mg/kg) | 1, 10 mg/kg | Dose-dependent reversal of cognitive impairment. | Effect blocked by NE-100 (σ1R antagonist). |

| Y-Maze Test | Scopolamine (1 mg/kg) | 1, 10 mg/kg | Alleviation of scopolamine-induced memory deficit. | Effect blocked by NE-100 (σ1R antagonist). |

Table 3: Summary of In Vivo Cognitive Enhancement Data.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound to the σ1R orthosteric site.

-

Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 0.4 mg/mL.

-

Binding Reaction: In a total volume of 100 µL, the membrane preparation (0.032 mg protein) is incubated with the σ1R-selective radioligand --INVALID-LINK---pentazocine (typically at a concentration near its Kd, e.g., 5 nM).

-

Competition Assay: Various concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.

-

Incubation: The reaction mixture is incubated for 150 minutes at 37°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. The filters are then washed three times with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand (e.g., 10 µM haloperidol).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. For a PAM like this compound, which does not displace the radioligand, this assay is used to confirm its lack of orthosteric binding.

Electrically Stimulated Rat Vas Deferens Assay

This functional assay assesses the modulatory effect of compounds on σ1R-mediated muscle contraction.

-

Tissue Preparation: Vasa deferentia are dissected from male rats and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: Tissues are subjected to electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration, supramaximal voltage) to elicit contractions.

-

Drug Application: After obtaining stable baseline contractions, the selective σ1R agonist PRE-084 is added to the bath to establish a dose-response curve.

-

PAM Protocol: In a separate set of experiments, tissues are pre-incubated with this compound (e.g., 1 µM) for a defined period (e.g., 20 minutes) before generating the PRE-084 dose-response curve.

-

Data Analysis: The contractile responses are measured isometrically. The potentiation of PRE-084's effect by this compound is determined by comparing the EC50 values and maximal responses in the absence and presence of the modulator.

Bradykinin-Induced Intracellular Ca²⁺ ([Ca²⁺]i) Assay

This cell-based functional assay measures the modulation of σ1R-dependent calcium signaling.

-

Cell Culture: Neuroblastoma-glioma hybrid cells (e.g., NG108-15), which endogenously express σ1R, are cultured to an appropriate confluency.

-

Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

-

Measurement: The fluorescence is measured using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm for Fura-2) is used to determine the intracellular calcium concentration.

-

Experimental Protocol: After establishing a stable baseline, cells are stimulated with bradykinin (BK), which induces an increase in [Ca²⁺]i. The effect of the σ1R agonist PRE-084 on the BK-induced calcium response is measured. To test for PAM activity, cells are pre-incubated with this compound before the addition of PRE-084 and subsequent stimulation with BK.

-

Data Analysis: The peak [Ca²⁺]i increase in response to BK is quantified. The enhancement of the PRE-084 effect by this compound is calculated by comparing the responses.

Mandatory Visualization

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

In Vivo Effects of Rac1 on Cognitive Function: A Technical Guide

Disclaimer: Initial searches for "(Rac)-E1R" did not yield any specific results. The available scientific literature points to a similarly named protein, Rac1 , which is a key regulator of cognitive processes. This guide will focus on the in-vivo effects of Rac1 on cognitive function, assuming "Rac" in the query refers to this protein.

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical intracellular signaling hub that regulates a wide array of cellular processes essential for cognitive function.[1] These processes include actin reorganization, gene expression, and cell viability.[1] Emerging evidence strongly suggests that dysfunctional Rac1 signaling is implicated in neurodegenerative diseases such as Alzheimer's disease.[1] Rac1 cycles between an inactive GDP-bound state and an active GTP-bound state, a process controlled by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1] This dynamic regulation is crucial for its role in synaptic plasticity and memory formation. This guide provides a comprehensive overview of the in vivo effects of Rac1 on cognition, detailing key experimental findings, methodologies, and signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the role of Rac1 in cognitive function.

Table 1: Effects of Rac1 Modulation on Cognitive and Sensorimotor Recovery Post-Stroke in Aged Mice

| Experimental Group | Cognitive Function (Novel Object Recognition) - Day 28 Post-Stroke | Sensorimotor Function (Adhesive Removal Test) - Days 14 & 21 Post-Stroke |

| LV-Rac1 (Rac1 Overexpression) | Improved cognitive recovery (P < 0.05) | Improved performance compared to control (P < 0.05) |

| Rac1 Inhibitor (NSC23766) | Worsened cognitive recovery (P < 0.05) | Worsened sensorimotor recovery (P < 0.05 on day 21) |

Table 2: Cellular and Molecular Changes Associated with Rac1 Modulation Post-Stroke

| Experimental Condition | Key Cellular/Molecular Changes |

| Rac1 Overexpression | Increased number of Rac1-positive cells |

| Increased neurite and proliferative endothelial cells in the peri-infarct zone | |

| Rac1 Inhibition | Reduction of neurite and proliferative endothelial cells |

| Reduced activation of p21-activated kinase 1 (PAK1) | |

| Reduced protein level of brain-derived neurotrophic factor (BDNF) | |

| Increased protein level of glial fibrillary acidic protein (GFAP) |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Animal Model: Ischemic Stroke in Aged Mice

-

Model: Middle Cerebral Artery Occlusion (MCAO) is induced in aged male C57BL/6J mice (18 to 22 months old) to mimic ischemic stroke.

-

Procedure: A surgical procedure to temporarily block blood flow in the middle cerebral artery, leading to focal cerebral ischemia.

-

Purpose: To create a model of stroke to investigate post-injury functional recovery and the effects of therapeutic interventions.

Gene Overexpression and Inhibition

-

Overexpression: Lentiviral vectors carrying the Rac1 gene (LV-Rac1) are administered into the brain one day after MCAO to investigate the effects of increased Rac1 expression on recovery.

-

Inhibition: A pharmacological inhibitor of Rac1, NSC23766, is administered via intraperitoneal injection for 14 consecutive days after the ischemic stroke to study the effects of Rac1 blockade.

Behavioral Assessments of Cognitive and Sensorimotor Function

-

Novel Object Recognition (NOR) Test:

-

Purpose: To assess learning and memory (cognitive function).

-

Protocol:

-

Habituation: Mice are individually habituated to an empty, open-field arena.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.

-

Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact memory.

-

-

-

Adhesive Removal Test:

-

Purpose: To assess sensorimotor function.

-

Protocol:

-

A small adhesive sticker is placed on the paw of the mouse.

-

The time it takes for the mouse to notice and remove the adhesive sticker is recorded.

-

Impairment is indicated by a longer time to remove the sticker.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the in vivo effects of Rac1 on cognitive function.

Caption: Rac1 signaling pathway.

Caption: Experimental workflow for Rac1 studies.

Conclusion

The in vivo evidence strongly supports a critical role for Rac1 in cognitive function and recovery from neurological insults such as stroke. Overexpression of Rac1 promotes cognitive and sensorimotor recovery in aged animal models, an effect associated with increased neurite outgrowth and angiogenesis. Conversely, inhibition of Rac1 exacerbates functional deficits and is linked to reduced levels of key neurotrophic factors like BDNF. These findings highlight the Rac1 signaling pathway as a promising therapeutic target for conditions associated with cognitive impairment. Further research is warranted to elucidate the precise mechanisms of Rac1 action and to develop targeted therapeutic strategies.

References

(Rac)-E1R's role in neuroprotective pathways

An In-depth Technical Guide on the Role of Rac1 and mGluR5 Modulators in Neuroprotective Pathways

Introduction

Neurodegenerative diseases represent a significant and growing challenge in healthcare, characterized by the progressive loss of neuronal structure and function. Research into the molecular mechanisms underlying neuronal cell death has identified several key signaling pathways that, when appropriately modulated, can offer therapeutic benefits. This technical guide focuses on two prominent players in neuroprotective signaling: the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, and the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor. We will explore their mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades involved. This document is intended for researchers, scientists, and drug development professionals working to identify and validate novel neuroprotective strategies.

Rac1 Signaling in Neuroprotection

Rac1 is a crucial regulator of a wide array of cellular processes in neurons, including cytoskeletal dynamics, cell migration, and survival.[1][2] Its activity is tightly controlled by cycling between an active GTP-bound state and an inactive GDP-bound state.[1][3] Dysregulation of Rac1 signaling has been implicated in the pathology of several neurodegenerative conditions.

Mechanism of Action

Rac1 exerts its neuroprotective effects through the activation of downstream effector proteins. One of the most critical effectors is the p21-activated kinase (PAK1).[4] The Rac1-PAK1 signaling axis is instrumental in promoting neuronal survival and neurite outgrowth. Activation of PAK1 by Rac1 can, in turn, lead to the modulation of other pro-survival pathways, including the PI3K/Akt pathway, and the regulation of Bcl-2 family proteins to inhibit apoptosis.

Furthermore, Rac1 plays a role in axonal regeneration and angiogenesis, which are vital for recovery after ischemic brain injury. Studies in aged mice have shown that overexpression of Rac1 promotes cognitive and sensorimotor recovery following a stroke, accompanied by an increase in neurites and endothelial cell proliferation in the peri-infarct zone. Conversely, inhibition of Rac1 can exacerbate neuronal damage and reduce functional recovery.

Key Signaling Pathways

The neuroprotective signaling cascade initiated by Rac1 involves several key molecular players. Upon activation by upstream signals such as growth factors or integrin engagement, Rac1-GTP binds to and activates downstream effectors.

-

Rac1-PAK1 Pathway: This is a central pathway for Rac1-mediated neuroprotection. Activated PAK1 can phosphorylate numerous substrates that regulate cytoskeletal dynamics and promote cell survival.

-

PI3K/Akt Pathway: Rac1 can activate the PI3K/Akt signaling cascade, a well-established pro-survival pathway that inhibits apoptosis and promotes cell growth.

-

BDNF Signaling: Rac1 activation has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.

Visualization of the Rac1 Neuroprotective Pathway

Caption: Rac1 signaling pathway leading to neuroprotection.

mGluR5 Allosteric Modulators in Neuroprotection

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in modulating synaptic plasticity and neuronal excitability. Allosteric modulation of mGluR5 has emerged as a promising therapeutic strategy for various neurological disorders, including those characterized by neurodegeneration.

Mechanism of Action

Allosteric modulators of mGluR5 are classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and silent allosteric modulators (SAMs). PAMs have shown significant neuroprotective potential by selectively activating pro-survival signaling pathways without inducing the excessive intracellular calcium release that can lead to excitotoxicity.

mGluR5 PAMs have been found to protect striatal neurons from excitotoxic cell death and can activate the pro-survival kinase Akt. This selective activation of neuroprotective pathways makes mGluR5 PAMs particularly attractive for conditions like Huntington's disease and traumatic brain injury. Furthermore, some mGluR5 PAMs have demonstrated anti-inflammatory effects by attenuating microglial activation.

Key Signaling Pathways

The neuroprotective effects of mGluR5 PAMs are mediated through the activation of specific intracellular signaling cascades:

-

Akt Pathway: mGluR5 PAMs can preferentially activate the Akt signaling pathway, which is known to promote cell survival and inhibit apoptosis. The blockage of Akt has been shown to abolish the neuroprotective effects of these PAMs.

-

ERK1/2 Pathway: In addition to Akt, mGluR5 can also activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell survival and synaptic plasticity.

-

Modulation of Microglial Activation: Certain mGluR5 PAMs can inhibit the activation of microglia, thereby reducing neuroinflammation, a key contributor to neurodegeneration.

Visualization of the mGluR5 PAM Neuroprotective Pathway

Caption: mGluR5 PAM signaling leading to neuroprotection.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Rac1 and mGluR5 modulators in neuroprotection.

Table 1: Effects of Rac1 Modulation on Neuronal Outcomes

| Modulator/Condition | Model System | Key Finding | Reference |

| Rac1 Overexpression | Aged mice (ischemic stroke) | Promoted cognitive and sensorimotor recovery. | |

| Rac1 Inhibition (NSC23766) | Aged mice (ischemic stroke) | Worsened functional outcome. | |

| Rac1/Rac3 Deletion | Cortical neurons (in vitro) | Poor survivability, reduced neurite length and number. | |

| Pak1 Activation | Rac-deficient cortical neurons | Rescued survivability in vitro. |

Table 2: Effects of mGluR5 PAMs on Neuronal Outcomes

| Modulator | Model System | Key Finding | Reference |

| CDPPB | BACHD mouse model of Huntington's Disease | Ameliorated memory deficit. | |

| Various PAMs | Striatal neurons | Protected against excitotoxic neuronal cell death. | |

| Various PAMs | Microglia (in vitro) | Attenuated microglial activation. |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the context of Rac1 and mGluR5 neuroprotection research.

Neuronal Cell Death Assay

-

Objective: To assess the neuroprotective effects of a compound against an excitotoxic insult.

-

Cell Culture: Primary striatal neurons are cultured from embryonic or early postnatal rodents.

-

Procedure:

-

Neurons are pre-treated with the test compound (e.g., an mGluR5 PAM) for a specified duration.

-

An excitotoxic agent, such as glutamate or NMDA, is added to the culture medium to induce cell death.

-

After an incubation period, cell viability is assessed using methods like the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).

-

-

Data Analysis: The percentage of viable cells in the treated groups is compared to the vehicle-treated control group.

Western Blotting

-

Objective: To quantify the levels of specific proteins (e.g., phosphorylated Akt, total Akt, Rac1, PAK1) in response to treatment.

-

Sample Preparation: Neuronal cells or brain tissue homogenates are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Procedure:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Animal Models of Neurological Disease

-

Objective: To evaluate the in vivo efficacy of a neuroprotective compound.

-

Models:

-

Ischemic Stroke: Permanent or transient middle cerebral artery occlusion (pMCAO or tMCAO) in mice or rats.

-

Huntington's Disease: Transgenic mouse models such as the BACHD or R6/2 mice.

-

-

Procedure:

-

Animals are subjected to the disease model.

-

The test compound is administered at a specific dose and frequency.

-

Behavioral tests are performed to assess cognitive and motor function (e.g., novel object recognition, adhesive removal test, rotarod).

-

At the end of the study, brain tissue is collected for histological and biochemical analysis (e.g., infarct volume measurement, immunohistochemistry for neuronal markers, Western blotting).

-

-

Data Analysis: Behavioral scores and histological/biochemical markers are compared between the treated and vehicle control groups.

Visualization of a Representative Experimental Workflow

Caption: A typical in vitro experimental workflow.

Conclusion

The modulation of Rac1 and mGluR5 signaling pathways represents a compelling strategy for the development of novel neuroprotective therapeutics. Rac1's role in promoting neuronal survival and regeneration, particularly through its downstream effector PAK1, highlights it as a critical node in cellular resilience. Similarly, the ability of mGluR5 PAMs to selectively activate pro-survival pathways like Akt without inducing excitotoxicity offers a nuanced approach to neuroprotection. The data and protocols summarized in this guide provide a foundation for further research and development in this promising area. A deeper understanding of these pathways and the continued development of specific and potent modulators will be crucial in the pursuit of effective treatments for a range of devastating neurodegenerative disorders.

References

- 1. Neuronal Rho GTPase Rac1 elimination confers neuroprotection in a mouse model of permanent ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abeomics.com [abeomics.com]

- 3. Activation of cerebral Ras-related C3 botulinum toxin substrate (Rac) 1 promotes post-ischemic stroke functional recovery in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rac is required for the survival of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-E1R interaction with other receptor systems

An In-depth Technical Guide on the Interaction of (Rac)-E1R with Other Receptor Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known by its chemical name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, potent, and selective positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). As a derivative of piracetam, it has demonstrated significant cognition-enhancing properties in preclinical models. This technical guide provides a comprehensive overview of the interaction of this compound with the sigma-1 receptor and details its high selectivity, with negligible interaction with other major receptor systems. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this compound.

Interaction with the Sigma-1 Receptor System

This compound does not bind to the primary, or orthosteric, binding site of the sigma-1 receptor. Instead, it binds to a distinct allosteric site, positively modulating the receptor's function. This means that this compound enhances the effects of endogenous or exogenous agonists that bind to the orthosteric site of the sigma-1 receptor.

The positive allosteric modulation by this compound has been demonstrated in several functional assays. For instance, pretreatment with E1R enhances the stimulating effect of the selective sigma-1 receptor agonist PRE-084.[1][2] This potentiation of agonist activity is a hallmark of a positive allosteric modulator.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). Upon stimulation by an agonist, the sigma-1 receptor translocates from the MAM and can interact with various ion channels and signaling proteins to modulate a range of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity. The positive allosteric modulation by this compound is thought to stabilize the active conformation of the sigma-1 receptor, thereby amplifying these downstream signaling events.

Interaction with Other Receptor Systems

A key aspect of the pharmacological profile of this compound is its high selectivity for the sigma-1 receptor. Extensive screening has demonstrated that it has negligible activity at a wide range of other receptors, which is a highly desirable characteristic for a therapeutic agent as it minimizes the potential for off-target side effects.

Receptor Selectivity Profile

This compound was screened against a commercially available panel of 77 receptors and enzymes. The results of this broad screening confirmed its high selectivity for the sigma-1 receptor.[3] While the detailed quantitative data from this comprehensive screen are not publicly available, the primary literature consistently reports negligible activity at several major neurotransmitter receptor families.

Table 1: Quantitative and Qualitative Interaction Data of this compound with Receptor Systems

| Receptor/Receptor Family | Quantitative Data (Ki) | Qualitative Description | Reference |

| Sigma-1 (σ1R) | ~27.5 nM | High-affinity positive allosteric modulator | [4] |

| Sigma-2 (σ2R) | >100-fold lower affinity than for σ1R | High selectivity over σ2R | [4] |

| Serotonin (5-HT) Receptors | Not specified | Negligible activity | |

| Dopaminergic Receptors | Not specified | Negligible activity | |

| Glutamatergic Receptors | Not specified | Negligible activity |

This high selectivity profile indicates that the cognition-enhancing effects of this compound are mediated through its specific positive allosteric modulation of the sigma-1 receptor.

Experimental Protocols

The pharmacological profile of this compound has been established through a series of key in vitro and in vivo experiments. The methodologies for the principal in vitro assays are detailed below.

Radioligand Binding Assay for Receptor Selectivity

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a receptor. A competition binding assay is typically used to determine the selectivity of a compound like this compound against a panel of different receptors.

Objective: To determine the binding affinity (Ki) of this compound for various receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare a series of dilutions of this compound.

-

Incubation: In a multi-well plate, incubate the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at a specific temperature, such as 37°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

(Rac)-E1R: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of (Rac)-E1R based on publicly available information. It is intended for research and informational purposes only. A significant portion of the quantitative pharmacokinetic and pharmacodynamic data for this compound is not publicly available. The experimental protocols provided are general methodologies and may require optimization for specific applications.

Introduction

This compound is a novel small molecule that has garnered interest in the scientific community for its potential therapeutic applications, particularly in the realm of cognitive and memory disorders. It functions as a positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein with a significant role in cellular stress responses and neuronal function.[1][2] This technical guide aims to consolidate the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, providing a resource for researchers and drug development professionals.

Pharmacodynamics

The primary mechanism of action of this compound is its positive allosteric modulation of the sigma-1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a different site on the receptor, enhancing the effects of endogenous or exogenous agonists.[1]

In Vitro Studies:

In vitro experiments have demonstrated that this compound potentiates the activity of sigma-1 receptor agonists. For instance, in the presence of the selective σ1R agonist PRE-084, this compound enhances the agonist's effect on bradykinin-induced intracellular calcium concentration increase and in electrically stimulated rat vas deferens models. This allosteric modulatory effect is a key characteristic of its pharmacodynamic profile.

In Vivo Studies:

Animal models have shown that this compound possesses cognition-enhancing properties. It has been observed to facilitate passive avoidance retention and alleviate scopolamine-induced cognitive impairment in mice. These effects were blocked by the selective sigma-1 receptor antagonist NE-100, confirming the involvement of the sigma-1 receptor in its mechanism of action. Notably, this compound did not appear to affect locomotor activity, suggesting a specific cognitive-enhancing profile.

Signaling Pathways

The sigma-1 receptor modulates a variety of downstream signaling pathways. Upon activation, it can influence ion channels, G-protein coupled receptors, and intracellular signaling cascades. The positive allosteric modulation by this compound is expected to amplify these effects.

Figure 1: this compound's Allosteric Modulation of Sigma-1 Receptor Signaling.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is not currently available in the public domain. This section outlines the key parameters that are essential for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound like this compound and provides general experimental protocols.

Data Presentation

The following tables are templates for the quantitative pharmacokinetic data that would be necessary for a comprehensive understanding of this compound.

Table 1: In Vitro ADME Profile of this compound

| Parameter | Species | Matrix | Value | Method |

| Solubility (µM) | - | Aqueous Buffer (pH 7.4) | Data not available | - |

| LogD (pH 7.4) | - | Octanol/Buffer | Data not available | - |

| Plasma Protein Binding (%) | Human, Rat, Mouse | Plasma | Data not available | Equilibrium Dialysis |

| Blood-to-Plasma Ratio | Human, Rat, Mouse | Blood/Plasma | Data not available | In Vitro Incubation |

| Metabolic Stability (t½, min) | Human, Rat, Mouse | Liver Microsomes | Data not available | Microsomal Stability Assay |

| Metabolic Stability (t½, min) | Human, Rat, Mouse | Hepatocytes | Data not available | Hepatocyte Stability Assay |

| CYP Inhibition (IC50, µM) | Human | Recombinant CYPs | Data not available | CYP Inhibition Assay |

| Permeability (Papp, 10⁻⁶ cm/s) | - | Caco-2 cells | Data not available | Caco-2 Permeability Assay |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| This compound | Rat | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Rat | Data not available | PO | Data not available | Data not available | Data not available | Data not available | - | - | Data not available | |

| Mouse | Data not available | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - | |

| Mouse | Data not available | PO | Data not available | Data not available | Data not available | Data not available | - | - | Data not available |

Table 3: Brain Penetration of this compound

| Parameter | Species | Dose (mg/kg) | Route | Time (h) | Brain Conc. (ng/g) | Plasma Conc. (ng/mL) | Brain/Plasma Ratio |

| This compound | Rat | Data not available | IV/PO | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | IV/PO | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacokinetic and pharmacodynamic characterization of a sigma-1 receptor modulator like this compound.

Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand)

-

Membrane Preparation: Guinea pig brain membranes or cell membranes expressing human sigma-1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Test Compound: this compound at various concentrations.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cells.

-

In a 96-well plate, add the following to each well in order:

-

Assay Buffer

-

Test compound at varying concentrations (or vehicle for total binding).

-

Non-specific binding control (haloperidol) for designated wells.

-

Radioligand (--INVALID-LINK---Pentazocine) at a fixed concentration (e.g., near its Kd value).

-

Membrane preparation.

-

-

Incubate the plate at 37°C for 90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol assesses the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

-

Test Compound: this compound (typically 1 µM).

-

Liver Microsomes: Human, rat, or mouse.

-

NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate Buffer: (e.g., 100 mM, pH 7.4).

-

Acetonitrile (for reaction termination).

-

Internal Standard

-

LC-MS/MS System

Procedure:

-

Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in rats or mice.

Materials:

-

Test Compound: this compound formulated for intravenous (IV) and oral (PO) administration.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing Vehicles: Suitable for IV and PO routes.

-

Blood Collection Supplies: (e.g., capillaries, tubes with anticoagulant).

-

Centrifuge

-

LC-MS/MS System

Procedure:

-

Acclimatize animals to the housing conditions.

-

Fast animals overnight before dosing (with free access to water).

-

Administer the test compound via the IV (e.g., tail vein) or PO (e.g., oral gavage) route at a specific dose.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

Perform non-compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F).

Figure 4: Workflow for In Vivo Pharmacokinetic Study.

Conclusion and Future Directions

This compound is a promising sigma-1 receptor positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models. Its pharmacodynamic profile as a PAM is a key feature that differentiates it from direct agonists. However, a significant gap exists in the publicly available information regarding its pharmacokinetic properties. To fully assess the therapeutic potential of this compound, comprehensive in vitro ADME and in vivo pharmacokinetic studies are essential. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion characteristics of this compound. This data will be critical for dose selection in further preclinical and potential clinical studies, and for understanding its overall drug-like properties. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Methodological & Application

Application Notes and Protocols: (Rac)-E1R Sigma-1 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[1][2] It is implicated in a variety of central nervous system disorders, including Alzheimer's disease, depression, and neuropathic pain, making it a significant target for drug discovery.[3][4] The σ1R modulates calcium signaling through the IP3 receptor and is involved in cellular stress responses.[5]

Radioligand binding assays are a fundamental technique for characterizing the interaction between a test compound, such as (Rac)-E1R, and the sigma-1 receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human sigma-1 receptor. The assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand, [³H]-(+)-pentazocine, which is a selective sigma-1 receptor agonist.

Sigma-1 Receptor Signaling and Assay Principle

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Upon agonist stimulation, it dissociates from BiP and can interact with various client proteins, including ion channels and receptors, to modulate downstream signaling. The competitive binding assay described here operates on the principle that the unlabeled test compound, this compound, will compete with the radioligand, [³H]-(+)-pentazocine, for the same binding site on the sigma-1 receptor. The degree of displacement of the radioligand by the test compound is proportional to the affinity of the test compound for the receptor.

Caption: Principle of the competitive binding assay for the sigma-1 receptor.

Quantitative Data: Sigma-1 Receptor Ligand Affinities

The following table summarizes the binding affinities (IC50 or Ki) of several known ligands for the sigma-1 receptor, providing a reference for comparison with experimental results for this compound.

| Compound | Measurement | Value (nM) | Reference |

| Haloperidol | IC50 | 4.5 | |

| PD-144418 | IC50 | 18.9 | |

| 3-PPP | IC50 | 253 | |

| (+)-SK&F 10047 | IC50 | 4868 | |

| (+)-Pentazocine | Ki | 406 | |

| Fluvoxamine | Ki | - | |

| Sertraline | Ki | - | |

| Fluoxetine | Ki | - |

Experimental Protocol: this compound Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity (Ki) of the test compound this compound for the sigma-1 receptor using [³H]-(+)-pentazocine.

Materials and Reagents

-

Receptor Source: Guinea pig liver membranes are a rich source of sigma-1 receptors. Alternatively, commercially available membrane preparations from cells expressing the human sigma-1 receptor can be used.

-

Radioligand: [³H]-(+)-pentazocine.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4 at room temperature).

-

Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., Perkin Elmer Uni-Filter-96 GF/B).

-

Scintillation Counter: For measuring radioactivity.

-

General Lab Equipment: Pipettes, 96-well plates, etc.

Experimental Workflow

Caption: Workflow for the this compound sigma-1 receptor competitive binding assay.

Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer (50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be at or below its Kd value (e.g., 1.0 - 3.0 nM).

-

Prepare serial dilutions of the test compound this compound. A common range is 10 concentrations spanning from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Prepare the membrane homogenate at a suitable concentration (e.g., 0.4 mg/mL, though this should be optimized).

-

-

Assay Plate Setup:

-

The assay is typically performed in a 96-well plate with a final volume of 100-200 µL per well.

-

Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

-

Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, the high concentration of unlabeled ligand (e.g., Haloperidol), and membrane preparation.

-

Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, one of the serial dilutions of this compound, and membrane preparation.

-

Each condition should be run in triplicate.

-

-

Incubation:

-

Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium. Some protocols may specify different times and temperatures (e.g., 6 hours at 37°C).

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration of this compound is calculated as: % Specific Binding = (CPM in test well - NSB) / (Total Binding - NSB) * 100

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value for this compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.

-

Kd is the dissociation constant of the radioligand for the sigma-1 receptor. This should be determined in a separate saturation binding experiment.

-

-

Conclusion

This protocol provides a robust framework for determining the binding affinity of the novel compound this compound to the sigma-1 receptor. Accurate determination of the Ki value is a critical step in the pharmacological characterization of new chemical entities and their potential as therapeutic agents targeting the sigma-1 receptor. Researchers should optimize protein concentration and incubation times for their specific experimental setup to ensure reliable and reproducible results.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Neuroactive Compounds in Primary Neuronal Cultures

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of neuroactive compounds in primary neuronal cultures. The focus is on (Rac)-E1R, a novel positive allosteric modulator of the sigma-1 receptor, with additional protocols for studying the related Rac1 GTPase signaling pathway, which is crucial for neuronal development and function.

I. This compound: A Positive Allosteric Modulator of Sigma-1 Receptors

This compound is a novel 4,5-disubstituted derivative of piracetam that has been shown to enhance cognition and demonstrate efficacy against cholinergic dysfunction.[1][2] Its mechanism of action is attributed to its positive modulatory effect on the sigma-1 receptor.[1][2]

Data Presentation: Effects of E1R

| Experimental Model | Key Finding | Reference |

| Electrically stimulated rat vasa deferentia | Enhanced the stimulating effect of the sigma-1 receptor agonist PRE-084. | [1] |

| Bradykinin-induced --INVALID-LINK-- increase assay | Enhanced the stimulating effect of the sigma-1 receptor agonist PRE-084. | |

| Passive avoidance (PA) test in mice | Facilitated PA retention in a dose-related manner. | |

| Scopolamine-induced cognitive impairment in mice (PA and Y-maze tests) | Alleviated cognitive impairment. |

Experimental Protocol: Assessment of this compound Activity in Primary Neuronal Cultures

This protocol describes an in-vitro assay to measure the effect of this compound on intracellular calcium concentration (--INVALID-LINK--) in primary neuronal cultures, based on methods suggested by the initial search results.

1. Materials and Reagents:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

This compound

-

Sigma-1 receptor agonist (e.g., PRE-084)

-

Bradykinin

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-